Trichobenzolignan

Beschreibung

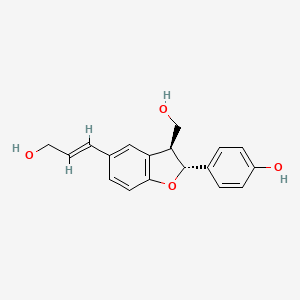

Lignans are dimeric phenylpropanoids characterized by the coupling of two cinnamic acid residues, often modified with hydroxyl, methoxy, or other substituents.

Eigenschaften

Molekularformel |

C18H18O4 |

|---|---|

Molekulargewicht |

298.3 g/mol |

IUPAC-Name |

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C18H18O4/c19-9-1-2-12-3-8-17-15(10-12)16(11-20)18(22-17)13-4-6-14(21)7-5-13/h1-8,10,16,18-21H,9,11H2/b2-1+/t16-,18+/m1/s1 |

InChI-Schlüssel |

BCMRTURCTUEQJA-QHHUCMRYSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/CO)CO)O |

Kanonische SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CCO)CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The isolation of trichobenzolignan involves phytochemical investigations of the roots of Trichosanthes kirilowii. The compound is typically extracted using organic solvents, followed by chromatographic techniques to purify the lignan .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of trichobenzolignan. Most of the available data pertains to laboratory-scale extraction and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Trichobenzolignan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of trichobenzolignan.

Wissenschaftliche Forschungsanwendungen

Trichobenzolignan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying lignan biosynthesis and chemical modifications.

Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.

Wirkmechanismus

The mechanism of action of trichobenzolignan involves its interaction with cellular targets, leading to cytotoxic effects. It induces apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways and inhibiting cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of mitochondrial apoptosis and cell cycle arrest mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Trichobenzolignan is part of a group of lignans and neolignans with variations in substituent patterns (Table 1). These structural differences critically influence their bioactivity profiles.

Table 1: Substituent Patterns of Trichobenzolignan and Related Lignans

| Compound Name | R1 | R2 | R3 | Source Plant |

|---|---|---|---|---|

| Trichobenzolignan (17) | – | – | – | Syringa pinnatifolia |

| Prunus toositanii (18) | OH | OCH3 | OCH3 | Prunus toositanii |

| Simulanol (19) | OCH | OH | H | Mappianthus iodoticus |

| Woorenogenin (20) | OCH | OCH3 | H | Arctium lappa |

| Noralashinol B (21) | – | – | – | Cupressus macrocarpa |

| Noralashinol C (22) | – | – | – | Dendrobium williamsonii |

Notes: Substituent data for Trichobenzolignan (17) are unspecified in the provided evidence. Structural variations in related compounds highlight the role of methoxy (OCH3) and hydroxyl (OH) groups in modulating activity .

Cross-Class Structural Insights

Modifications in other aromatic systems, such as benzothiazole-containing Triclocarban analogues, demonstrate that halogenation or heterocyclic incorporation can amplify antibacterial activity . Although Trichobenzolignan’s substituents remain undefined, analogous strategies (e.g., halogen or sulfur incorporation) might optimize its therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.